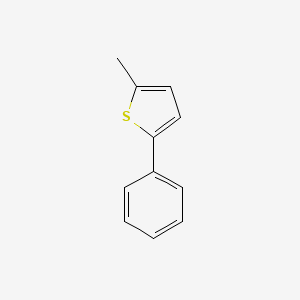

2-Methyl-5-phenylthiophene

Descripción

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene-based molecules are integral to numerous areas of scientific inquiry due to their diverse chemical reactivity and electronic properties. nih.gov In medicinal chemistry, thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govingentaconnect.com Several marketed drugs incorporate the thiophene nucleus, highlighting its importance in drug design and development. nih.govresearchgate.net

Beyond pharmaceuticals, thiophene chemistry is at the forefront of materials science. nih.gov Polymers and oligomers based on thiophene building blocks are of immense interest for their applications in organic electronics. nih.gov These materials are key components in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The electronic properties of thiophene-based materials can be finely tuned through chemical modification, making them highly versatile for these applications. nih.gov

Contextualizing 2-Methyl-5-phenylthiophene within Advanced Organic Chemistry and Material Science

This compound is a specific derivative of thiophene that serves as a valuable building block in both organic synthesis and the creation of advanced materials. cookechem.com Its structure, featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring, provides a unique combination of steric and electronic properties. vulcanchem.com

The presence of the phenyl group extends the π-conjugated system of the thiophene ring, which significantly influences the molecule's electronic and optical properties. beilstein-journals.org This extended conjugation is a key feature in the design of materials for organic electronics, as it can lead to desirable properties such as lower band gaps. beilstein-journals.orgnih.gov The methyl group, while having a smaller electronic effect, can influence the solubility and solid-state packing of materials derived from this compound. beilstein-journals.org

In advanced organic synthesis, this compound is a versatile intermediate. The reactivity of the thiophene ring allows for further functionalization, enabling the construction of more complex molecular architectures. For instance, it can undergo electrophilic substitution reactions, and its derivatives can be used in cross-coupling reactions to form new carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 174.26 g/mol |

| CAS Number | 5069-26-1 |

Source: PubChem CID 7578805 nih.gov

Research Trajectories and Multidisciplinary Relevance of Phenyl-Substituted Thiophenes

Research into phenyl-substituted thiophenes, including this compound, is a dynamic and multidisciplinary field. Key research trajectories focus on leveraging their unique properties for a range of applications.

One major area of investigation is their use in organic electronics . The introduction of a phenyl group into the backbone of polythiophene can stabilize the conjugated π-system, making it an attractive material for applications such as supercapacitors. nih.gov Theoretical studies have shown that phenyl-substituted polythiophenes exhibit significantly modified band gaps compared to unsubstituted polythiophene, which is a crucial factor for their use in electronic devices. beilstein-journals.orgnih.gov

In the realm of photophysics and photochemistry , phenyl-substituted thiophenes are being explored for their potential in photoactive materials. For example, diaryl thiophenes are used as building blocks for photochromic molecular switches. nih.gov The excited-state dynamics of these molecules are a subject of intense study to understand the mechanisms of their photo-induced transformations. nih.gov

Furthermore, the synthesis of novel functional materials based on phenyl-substituted thiophenes is an active area of research. This includes the development of materials with aggregation-induced emission (AIE) properties, which have applications in bio-imaging and sensors. rsc.org The synthesis of complex structures, such as those containing multiple thiophene units, is also being pursued to create materials with tailored optical and electronic properties. acs.org

The versatility of phenyl-substituted thiophenes ensures their continued relevance across various scientific disciplines, from fundamental organic chemistry to applied materials science and beyond.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKXRPVOSZHILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428839 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-26-1 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 5 Phenylthiophene and Its Analogues

Catalytic Approaches to Carbon-Hydrogen (C-H) Arylation of Thiophenes

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes, avoiding the need for pre-functionalized starting materials. unipd.it This approach directly couples a C-H bond of the thiophene (B33073) ring with an aryl halide or its equivalent.

Palladium-Catalyzed C-H Arylation Systems

Palladium catalysts are widely employed for the direct C-H arylation of thiophenes due to their high efficiency and functional group tolerance. rsc.org These reactions typically proceed with high regioselectivity, favoring arylation at the C2 and C5 positions of the thiophene ring. organic-chemistry.orgorganic-chemistry.org A variety of palladium sources, ligands, bases, and additives can be used to optimize the reaction conditions for specific substrates. unipd.it

For instance, a phosphine-free bis(alkoxo)palladium complex has been shown to be an efficient catalyst for the direct C-H arylation of thiophenes with aryl bromides at low catalyst loadings (0.1–0.2 mol %). organic-chemistry.org This system tolerates both electron-donating and electron-withdrawing groups on the thiophene and the aryl bromide. organic-chemistry.org In a specific example, the reaction of 2-methylthiophene (B1210033) with bromobenzene in the presence of a palladium catalyst would yield 2-methyl-5-phenylthiophene.

Recent advancements have also focused on the selective mono- and diarylation of thiophenes. For example, a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been developed for the synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. acs.org This method demonstrates high regioselectivity and tolerates various functional groups. acs.org

| Catalyst System | Substrates | Product | Key Features |

| Pd(OAc)2 / Ligand | Thiophene, Aryl Halide | Aryl-substituted thiophene | High regioselectivity for C2/C5 positions. |

| Phosphine-free bis(alkoxo)palladium complex | Thiophene, Aryl Bromide | α-Aryl/heteroaryl thiophene | Low catalyst loading, tolerates diverse functional groups. organic-chemistry.org |

| Pd(dba)2 / cataCXium A | 3-(methylsulfinyl)thiophene, Aryl Bromide | 2-Aryl- or 2,5-Diaryl-sulfinylthiophene | Selective mono- or diarylation. acs.org |

Exploration of Other Transition Metal-Mediated Coupling Strategies

While palladium catalysts are prevalent, other transition metals have also been explored for C-H arylation of thiophenes. acs.org These alternative metals can offer different reactivity patterns and may be more cost-effective. For example, nickel and copper catalysts have been used in cross-coupling reactions to form C-C bonds. researchgate.netmdpi.com The development of catalytic systems based on more abundant and less expensive metals is an active area of research. mdpi.com

Ring-Formation Syntheses of Substituted Thiophenes

In addition to functionalizing a pre-existing thiophene ring, several classical and modern synthetic methods focus on constructing the thiophene ring itself from acyclic precursors. These methods provide access to a wide variety of substituted thiophenes.

Multi-Component Condensation Reactions (e.g., Gewald Reaction)

The Gewald reaction is a versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

The Gewald reaction is a powerful tool for creating highly functionalized thiophenes that can serve as versatile intermediates for further synthetic transformations. scispace.comsemanticscholar.orgumich.edu

Cyclization via Paal-Knorr, Fiesselmann, and Hinsberg Syntheses

Several named reactions are cornerstones of thiophene synthesis, each offering a distinct pathway to the thiophene core.

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene. organic-chemistry.orguobaghdad.edu.iqox.ac.uk The reaction is believed to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration. quimicaorganica.orgquora.com

Fiesselmann Thiophene Synthesis : This synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com A variation of this method can also produce 3-aminothiophenes if a nitrile is used instead of an ester group. wikipedia.org The reaction mechanism involves a series of conjugate additions and an intramolecular Dieckmann condensation. derpharmachemica.com

Hinsberg Synthesis : The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to yield a thiophene-2,5-dicarboxylate. derpharmachemica.comresearchgate.netresearchgate.net This reaction proceeds through a double aldol condensation mechanism. researchgate.net The initial ester products can be hydrolyzed to the corresponding dicarboxylic acids. derpharmachemica.comresearchgate.net

| Synthesis Method | Starting Materials | Key Product Feature |

| Paal-Knorr | 1,4-Dicarbonyl compound, Sulfur source | Substituted thiophene organic-chemistry.orguobaghdad.edu.iq |

| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid derivative | 3-Hydroxy-2-thiophenecarboxylic acid derivative wikipedia.orgwikiwand.com |

| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylate derivative derpharmachemica.comresearchgate.net |

Green Chemistry Principles in Thiophene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiophenes to develop more environmentally benign and sustainable processes. benthamscience.com Key aspects include the use of safer solvents, catalytic reagents, and energy-efficient conditions. yale.edu

For example, performing palladium-catalyzed direct C-H arylation of thiophenes in water as the solvent has been shown to be a viable and green alternative to traditional organic solvents. unito.it This approach can even utilize low-purity industrial wastewater, further enhancing its sustainability. unito.it

Other green strategies include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of transition-metal-free reactions. organic-chemistry.orgwikipedia.org For instance, a metal-free method for the synthesis of halogenated thiophenes has been developed using sodium halides as the halogen source in ethanol, a green solvent. nih.gov The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry, making catalytic C-H arylation an inherently greener approach compared to classical methods that require stoichiometric organometallic reagents. yale.eduunito.it

Solvent-Free Reaction Environments

Solvent-free synthesis, often facilitated by mechanochemistry, presents a sustainable alternative to traditional solution-phase reactions by minimizing waste and simplifying purification processes. This approach involves the grinding or milling of reactants in the solid state, often with a catalytic amount of a solid support or catalyst, to induce chemical transformations.

Mechanochemical oxidative polymerization has been successfully employed for the synthesis of porous thiophene polymers. This technique utilizes high-speed ball milling to combine monomers with an oxidizing agent, such as iron(III) chloride, leading to rapid and high-yielding polymer formation without the need for hazardous solvents rsc.orgrsc.org. While this method has been demonstrated for polymerization, the principles can be adapted for the synthesis of smaller molecules like this compound. For instance, a mechanochemical approach could be envisioned for the coupling of a phenyl-containing precursor with a methylthiophene synthon.

The advantages of solvent-free reactions extend beyond environmental benefits, often leading to different reactivity and product selectivity compared to solution-based methods. The absence of solvent can enhance the concentration of reactants, accelerating reaction rates and, in some cases, enabling reactions that are inefficient in solution.

| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free Mechanochemical Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours rsc.org |

| Yield | Variable, often moderate | Often high to quantitative rsc.org |

| Solvent Usage | Significant quantities of organic solvents | None or minimal (liquid-assisted grinding) |

| Purification | Often requires column chromatography | Simplified, often involves washing with water rsc.org |

| Environmental Impact | Higher due to solvent waste | Significantly lower |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation to directly heat the reactants and solvent, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods ajgreenchem.comchemicaljournals.comresearchgate.net.

The synthesis of this compound and its analogues can be efficiently achieved through microwave-assisted cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the coupling of 2-bromo-5-methylthiophene with phenylboronic acid can be performed under microwave irradiation in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the synthesis of various 2-acetyl-5-arylthiophenes, demonstrating the versatility of MAOS in constructing C-C bonds on the thiophene ring at.ua. The use of microwave heating in these reactions often allows for the use of more environmentally benign solvents, such as water or ethanol, or even solvent-free conditions ajgreenchem.comchemicaljournals.com.

The key advantages of MAOS include rapid and uniform heating, which minimizes the formation of side products and enhances reaction selectivity. This technique is particularly beneficial for reactions that require high temperatures and long reaction times under conventional heating.

| Thiophene Substrate | Arylboronic Acid | Catalyst | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-methylthiophene | Phenylboronic acid | Pd(PPh3)4 | 10-30 min | High | Analogous to nih.gov |

| 2-Acetyl-5-bromothiophene | Various arylboronic acids | Benzothiazole-based Pd(II)-precatalyst | 15-30 min | Good to excellent | at.ua |

Utilization of Heterogeneous Catalysts (e.g., Imidazolium Salts, ZnO Nanorods)

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved stability compared to their homogeneous counterparts. Imidazolium salts and zinc oxide (ZnO) nanorods have been effectively employed as heterogeneous catalysts in the synthesis of thiophene derivatives.

Imidazolium Salts: Functionalized imidazolium salts can act as efficient and recyclable heterogeneous catalysts for thiophene synthesis. For example, 1,3-bis(carboxymethyl)imidazolium chloride has been used to catalyze the reaction between aryl methyl ketones and elemental sulfur to produce 2,4-disubstituted thiophenes under solvent-free conditions nih.gov. This type of catalysis avoids the need for an inert atmosphere and simplifies the work-up procedure. The catalytic activity of imidazolium salts is attributed to their ability to activate the reactants and facilitate the necessary bond formations.

ZnO Nanorods: Zinc oxide nanorods have been demonstrated as effective heterogeneous catalysts for the green synthesis of highly functionalized thiophenes rsc.orgresearchgate.net. These reactions are often multicomponent processes that can be carried out at room temperature under solvent-free conditions, offering a simple and environmentally friendly route to complex thiophene derivatives rsc.org. The high surface area and unique electronic properties of ZnO nanorods contribute to their catalytic efficacy. They can be readily prepared and show good reusability, making them a cost-effective and sustainable option for catalysis oiccpress.com.

Strategic Functionalization of the this compound Core Structure

The functionalization of the this compound core is crucial for tuning its electronic and steric properties for various applications. Selective halogenation provides a versatile handle for subsequent derivatization, while the direct introduction of diverse substituents allows for fine-tuning of the molecule's characteristics.

Selective Halogenation and Subsequent Derivatization (e.g., Decarbonylative Dibromination)

Selective halogenation of the thiophene ring is a key strategy for introducing functional groups. The positions on the thiophene ring exhibit different reactivities towards electrophilic substitution, allowing for regioselective halogenation. For instance, the bromination of 2-methylthiophene with N-bromosuccinimide (NBS) can be controlled to achieve selective bromination at the 5-position nih.gov.

A particularly interesting functionalization strategy is the decarbonylative dibromination of 2-thiophenecarboxaldehyde derivatives. This reaction, which proceeds under mild conditions with bromine, results in the removal of the formyl group and the introduction of two bromine atoms onto the thiophene ring nih.gov. This one-pot reaction provides a direct route to dibrominated thiophenes, which are valuable intermediates for further functionalization through cross-coupling reactions rsc.orgnih.gov.

The resulting halogenated this compound can then undergo a variety of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling nih.govwikipedia.org. By coupling the halogenated thiophene with various boronic acids, a wide array of aryl or heteroaryl substituents can be introduced at specific positions on the thiophene core.

| Halogenated Thiophene | Coupling Partner | Product | Catalyst System | Reference |

|---|---|---|---|---|

| 2-Bromo-5-phenylthiophene | Arylboronic acid | 2-Aryl-5-phenylthiophene | Pd(PPh3)4 / Base | Analogous to nih.gov |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acid | 2-Aryl-5-bromo-3-methylthiophene or 2,5-Diaryl-3-methylthiophene | Pd(PPh3)4 / K3PO4 | nih.gov |

Introduction of Diverse Substituents for Targeted Electronic and Steric Modulation

The introduction of various substituents onto the this compound core allows for precise control over its electronic and steric properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the electron density distribution within the molecule, affecting its reactivity, photophysical properties, and charge transport characteristics in organic electronic devices.

Electronic Modulation: The electronic nature of substituents on the phenyl ring or directly on the thiophene ring can be systematically varied to tune the HOMO and LUMO energy levels of the molecule. For example, introducing electron-donating groups like methoxy (B1213986) or amino groups will raise the HOMO level, while electron-withdrawing groups such as nitro or cyano groups will lower the LUMO level. This modulation is critical for designing materials with specific optoelectronic properties. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the impact of different substituents on the electronic structure of the molecule nih.gov.

The interplay of both electronic and steric effects is essential in the rational design of functional this compound derivatives with tailored properties for specific applications.

Advanced Computational Chemistry Investigations of 2 Methyl 5 Phenylthiophene

Quantum Chemical Methodologies for Electronic Structure and Geometry

The application of quantum chemical methods is fundamental to predicting the molecular behavior of 2-Methyl-5-phenylthiophene. These computational tools allow for a detailed examination of its geometric parameters, electronic landscape, and potential for intermolecular interactions.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves minimizing the energy of the molecule by systematically adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides crucial information about the planarity of the thiophene (B33073) and phenyl rings and the orientation of the methyl group.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the spatial distribution of the HOMO and LUMO reveals the regions of the molecule that are most reactive. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Gap | Data not available in searched literature |

Note: Specific calculated values for this compound were not available in the reviewed scientific literature. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the sulfur atom of the thiophene ring due to its lone pairs of electrons, as well as over the π-systems of both the thiophene and phenyl rings. Positive potential would be expected around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other chemical species.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in the crystalline state. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance () onto this surface, it is possible to identify and quantify different types of intermolecular contacts.

Calculation of Global Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors offer a more nuanced understanding of the reactivity of this compound beyond a simple FMO analysis.

Table 2: Global Chemical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | χ2/(2η) | Data not available |

Note: Specific calculated values for this compound were not available in the reviewed scientific literature. The table is presented as a template for such data.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict and help interpret various types of spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its vibrational and electronic spectra.

Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies and intensities of the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved, providing confidence in the optimized molecular structure.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which helps in understanding the molecule's photophysical properties. The validation of these theoretical predictions against experimental spectra is a crucial step in confirming the accuracy of the computational models used.

Computation of Vibrational Frequencies (FTIR and Raman) for Spectral Assignment

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in calculating the vibrational frequencies of this compound, which aids in the assignment of experimental Fourier-transform infrared (FTIR) and Raman spectra. The theoretical vibrational analysis for similar thiophene derivatives provides a framework for understanding the expected spectral features of this compound. iosrjournals.org

Key vibrational modes anticipated for this molecule include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. primescholars.com

Thiophene Ring Vibrations: The stretching vibrations of the C-C bonds within the thiophene ring are expected in the 1430–1650 cm⁻¹ range. globalresearchonline.net For substituted thiophenes, characteristic bands are often found around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

C-S Stretching: The stretching modes of the carbon-sulfur bond in the thiophene ring are generally observed in the lower frequency region, between 710 and 687 cm⁻¹. iosrjournals.org

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations for thiophene derivatives typically appear in the 1000-1300 cm⁻¹ range, while out-of-plane bending modes are found between 750-1000 cm⁻¹. iosrjournals.org

A theoretical calculation for a related compound, 2-thiophene carboxylic acid, demonstrated good agreement between the scaled vibrational frequencies calculated using the B3LYP method and the experimental data. iosrjournals.org A similar approach for this compound would involve geometry optimization followed by frequency calculations, allowing for a detailed assignment of each vibrational mode based on its potential energy distribution (PED).

Interactive Data Table: Predicted Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100-3000 |

| Thiophene Ring C-C Stretching | 1430-1650 |

| C-H In-plane Bending | 1000-1300 |

| C-H Out-of-plane Bending | 750-1000 |

| C-S Stretching | 710-687 |

Prediction of Nuclear Magnetic Resonance Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules like this compound. globalresearchonline.net

For the protons on the thiophene ring of a related compound, 2-carbaldehyde oxime-5-nitrothiophene, computational studies have shown that their chemical shifts are influenced by the electronic environment created by the substituents. globalresearchonline.net In the case of this compound, the electron-donating methyl group and the aromatic phenyl group would have distinct effects on the chemical shifts of the thiophene protons.

Based on experimental data for 2-methylthiophene (B1210033), the protons on the thiophene ring appear at approximately 7.070 ppm, 6.890 ppm, and 6.754 ppm, while the methyl protons are found around 2.495 ppm. chemicalbook.com Computational predictions for this compound would provide theoretical values for the protons on both the thiophene and phenyl rings, as well as for the methyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Thiophene H | 6.8 - 7.5 |

| Phenyl H | 7.2 - 7.6 |

| Methyl H | ~2.5 |

Excited-State Dynamics and Photochemical Reaction Pathway Simulations

Computational simulations are crucial for understanding the behavior of this compound upon absorption of light, including its excited-state dynamics and potential photochemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. apsi.mececam.org This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., π-π* transitions). For thiophene-based compounds, TD-DFT calculations have been used to simulate their UV-Vis absorption spectra. nih.gov

In the case of this compound, TD-DFT would be employed to identify the low-lying singlet excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. The calculations would likely reveal that the lowest energy electronic transitions are dominated by excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Elucidation of Ultrafast Reaction Dynamics (e.g., Thiophene Ring Opening)

Upon electronic excitation, this compound can undergo various relaxation processes, including photochemical reactions. Computational studies on model thiophene systems have explored mechanisms for photoisomerization, which can involve the opening of the thiophene ring. researchgate.net

One proposed mechanism involves the molecule moving from the Franck-Condon region on the excited state potential energy surface to a conical intersection, which provides a pathway for efficient relaxation back to the ground state, potentially leading to a different isomer. researchgate.net For 2-phenylthiophene, a related compound, photochemical rearrangement to 3-phenylthiophene (B186537) has been observed experimentally and studied computationally. researchgate.net

Simulations of the excited-state dynamics of this compound would likely involve mapping out the potential energy surfaces of the ground and excited states to identify reaction pathways, transition states, and key intermediates. These studies are essential for understanding the photostability and photochemical reactivity of this class of compounds.

Thermochemical Properties and Stability Calculations

Computational chemistry also allows for the determination of various thermochemical properties of this compound, providing insights into its stability and reactivity.

Determination of Enthalpies of Formation and Reaction Enthalpies

The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's stability. While experimental data for this compound may be limited, computational methods can provide reliable estimates. These calculations typically involve high-level ab initio or DFT methods to determine the total electronic energy of the molecule.

For the related compound 2-methylthiophene, the enthalpy of formation has been experimentally determined. nist.gov Computational studies on a series of organosulfur compounds have demonstrated the ability of theoretical methods to model their gas-phase thermochemistry with good accuracy. acs.org By applying similar computational protocols, the enthalpy of formation for this compound can be calculated. This value can then be used to determine the enthalpies of various chemical reactions involving this compound.

Interactive Data Table: Thermochemical Properties of Thiophene Derivatives (Illustrative)

| Compound | Property | Value (kJ/mol) |

| 2-Methylthiophene | Enthalpy of Formation (gas) | ~80 |

| This compound | Enthalpy of Formation (gas, predicted) | Varies with computational method |

Application of Isodesmic and Quasi-Isodesmic Reaction Schemes

In the realm of computational thermochemistry, the accurate prediction of a molecule's enthalpy of formation is a primary objective. Isodesmic and quasi-isodesmic reaction schemes are powerful theoretical tools that enable the calculation of these values with a high degree of accuracy. researchgate.netuni-muenchen.de These methods are particularly advantageous as they leverage the cancellation of systematic errors inherent in many quantum chemical calculations. researchgate.net An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This conservation of bond types leads to a more balanced reaction, where errors in the calculated energies of the reactants and products are more likely to cancel each other out, resulting in a more accurate reaction enthalpy.

While no specific isodesmic reaction schemes for the direct calculation of the enthalpy of formation of this compound are readily available in the literature, the methodology can be illustrated. For instance, a hypothetical isodesmic reaction could be constructed to determine its stability relative to simpler, well-characterized molecules. Such a reaction would involve this compound as a reactant, and on the product side, molecules that contain the same types of bonds. For example, thiophene, toluene, and styrene (B11656) could be used as reference compounds.

A plausible, though hypothetical, isodesmic reaction for this compound is presented below:

This compound + Thiophene → 2-Methylthiophene + 5-Phenylthiophene

In this reaction, the number of C-C, C-H, C-S, C=C bonds of each specific type is conserved across the reactants and products. The enthalpy of this reaction can be calculated using computational methods such as Density Functional Theory (DFT) or more advanced ab initio methods. By obtaining the reaction enthalpy and using the known experimental or accurately calculated enthalpies of formation for the other three species, the enthalpy of formation for this compound can be determined with high confidence. This approach has been successfully applied to a variety of thiophene derivatives to elucidate their thermochemical properties. nih.gov

| Compound Name | Chemical Formula | Role in Hypothetical Reaction |

| This compound | C₁₁H₁₀S | Reactant |

| Thiophene | C₄H₄S | Reactant |

| 2-Methylthiophene | C₅H₆S | Product |

| 5-Phenylthiophene | C₁₀H₈S | Product |

Computational Prediction of Material-Specific Properties

Computational chemistry provides invaluable insights into the material-specific properties of molecules, guiding the design and development of novel materials for various applications. For this compound, computational methods can be employed to predict its nonlinear optical (NLO) responses and to simulate its charge transport behavior, which are crucial for its potential use in electronic and optoelectronic devices.

Nonlinear optical (NLO) materials are of significant interest for their potential applications in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is determined by its polarizability and hyperpolarizability when subjected to a strong electric field, such as that from a laser. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. journaleras.com

The key parameters that characterize the NLO response are the mean polarizability (⟨α⟩) and the first hyperpolarizability (β₀). Mean polarizability describes the linear response of the electron cloud to an applied electric field, while the first hyperpolarizability quantifies the second-order, nonlinear response. Large values of β₀ are indicative of a strong NLO response. For organic molecules, a large β₀ is often associated with a significant difference between the ground and excited state dipole moments and a small transition energy.

While specific computational data for the mean polarizability and first hyperpolarizability of this compound are not extensively documented, studies on similar donor-π-acceptor chromophores containing thiophene moieties have shown that this class of materials can exhibit significant NLO properties. nih.govnih.gov The phenyl group can act as a donor and the thiophene ring as part of the π-conjugated bridge. The presence of the methyl group can also subtly influence the electronic properties.

Below is an illustrative table of calculated NLO properties for a generic thiophene-based chromophore, demonstrating the type of data obtained from such computational studies.

| Property | Symbol | Illustrative Value (a.u.) |

| Dipole Moment | µ | 3.5 |

| Mean Polarizability | ⟨α⟩ | 250 |

| First Hyperpolarizability | β₀ | 1200 |

These are representative values for a similar class of organic molecules and not specific to this compound.

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the charge transport characteristics of the active material. In molecular solids, charge transport occurs through the hopping of charge carriers between adjacent molecules. The rate of this hopping is highly sensitive to the intermolecular electronic coupling, which in turn is determined by the distance and relative orientation of the molecules in the solid state.

For aromatic molecules like this compound, intermolecular interactions are dominated by non-covalent forces, including π-π stacking, C-H···π interactions, and, in this case, C-H···S interactions. researchgate.netbethel.edursc.org

π-π Stacking: This interaction arises from the attractive force between the electron-rich π-systems of adjacent aromatic rings. The degree of overlap between the π-orbitals is a key factor in determining the electronic coupling and, consequently, the charge mobility.

C-H···S Interactions: The sulfur atom in the thiophene ring can also participate in hydrogen bonding-like interactions with C-H groups of neighboring molecules. These interactions can provide additional stability to the crystal structure and create alternative charge transport channels.

Computational modeling, including molecular dynamics (MD) simulations and quantum chemical calculations on molecular dimers or clusters, can be used to investigate these intermolecular interactions and predict the charge transport properties of this compound. By analyzing the preferred stacking arrangements and calculating the electronic coupling between molecules, it is possible to estimate the charge mobility and understand the structure-property relationships that govern the performance of materials based on this compound.

| Interaction Type | Description | Typical Energy (kcal/mol) | Importance in Phenylthiophenes |

| π-π Stacking | Attraction between aromatic rings | 2-10 | Primary interaction for charge transport pathways |

| C-H···π | Interaction between a C-H bond and a π-system | 0.5-2.5 | Influences crystal packing and molecular orientation |

| C-H···S | Interaction between a C-H bond and a sulfur atom | 0.5-2.0 | Contributes to the stability of the solid-state structure |

Research Applications in Materials Science and Organic Electronics

Development of Functionalized Thiophenes for Organic Semiconductors

Thiophene-based molecules are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. The strategic functionalization of the thiophene (B33073) ring is a key approach to fine-tuning the performance of these materials in electronic devices.

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is critically dependent on the molecular structure of the organic semiconductor used as the active layer. Design principles for high-performance OFET materials often focus on achieving a high degree of molecular ordering and strong intermolecular electronic coupling. While direct studies on 2-Methyl-5-phenylthiophene as the primary semiconductor in OFETs are not extensively documented in mainstream literature, the principles of thiophene-based semiconductor design suggest its potential.

The phenyl group in this compound can promote π-π stacking interactions, which are crucial for efficient charge transport. The methyl group, on the other hand, can influence the solubility and thin-film morphology of resulting polymers or larger molecules. By incorporating this building block into larger conjugated systems, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection and transport. The general design strategy involves creating planar, rigid molecular backbones to facilitate close packing and strong electronic communication between adjacent molecules.

In the realm of Organic Light-Emitting Diodes (OLEDs), the design of the emissive layer is paramount for achieving high efficiency, color purity, and operational stability. Thiophene-containing molecules are frequently employed as core structures for emissive materials due to their high photoluminescence quantum yields and tunable emission colors.

The this compound unit can serve as a core fragment in the synthesis of larger, more complex emissive molecules. The extended conjugation provided by the phenyl group can lead to a red-shift in the emission spectrum, enabling access to the green and red regions of the visible spectrum. Furthermore, the ability to functionalize both the phenyl and thiophene rings allows for the attachment of electron-donating or electron-withdrawing groups, a common strategy to fine-tune the emission color and improve charge injection/transport balance within the OLED device. The methyl group can also play a role in preventing aggregation-caused quenching of the emission in the solid state by introducing a degree of steric hindrance.

Photochromic Systems Integrating this compound

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance. The incorporation of this compound into diarylethene structures has been a subject of research.

A notable example of a photochromic diarylethene derivative incorporating the this compound moiety is 1-(2-Methyl-3-benzothiophene)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene. The synthesis of such asymmetric diarylethenes typically involves a multi-step process. A key step is often a Suzuki coupling reaction to form the carbon-carbon bond between the perfluorocyclopentene bridge and the aryl units.

The characterization of these diarylethene derivatives involves a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of both the open-ring and the photogenerated closed-ring isomers. Mass spectrometry provides confirmation of the molecular weight. UV-Vis absorption spectroscopy is crucial for characterizing the photochromic behavior, revealing the distinct absorption bands of the two isomers. For instance, the open-ring form is typically colorless, absorbing in the UV region, while the closed-ring form exhibits a strong absorption band in the visible region, leading to a colored appearance.

| Property | Open-Ring Isomer | Closed-Ring Isomer |

| Appearance | Colorless | Colored (e.g., Violet-Red) |

| UV-Vis Absorption | Primarily in the UV region | Strong absorption in the visible region |

Upon irradiation with UV light, the colorless open-ring isomer undergoes a cyclization reaction to form the colored closed-ring isomer. This process is reversible, and the original colorless state can be restored by irradiation with visible light.

The photochromic process in diarylethenes involves a reversible 6π-electrocyclization reaction. The forward reaction (photocyclization) is induced by UV light, while the reverse reaction (photocycloreversion) is triggered by visible light. A key feature of diarylethenes is the thermal stability of both isomers, meaning the colored form does not typically revert to the colorless form in the absence of light at room temperature. nih.gov

Kinetic studies of these reactions reveal important mechanistic details. The photocyclization process often follows zeroth-order kinetics, indicating that the reaction rate is independent of the concentration of the open-ring isomer and is solely dependent on the light intensity. Conversely, the photocycloreversion process typically follows first-order kinetics, where the rate of color fading is proportional to the concentration of the closed-ring isomer. scientific.netresearchgate.net These kinetic profiles are crucial for understanding the switching behavior and designing practical applications. The investigation of these mechanisms is carried out in various phases, including in solution and embedded in polymer films, to assess their performance in different environments.

A frontier in photochromic materials research is the development of dual-responsive systems, where the switching behavior can be controlled by more than one external stimulus. For diarylethenes, this often involves integrating a second responsive unit into the molecular structure. While specific examples utilizing this compound in dual-responsive systems are not widely reported, general strategies can be applied.

One approach is to incorporate a moiety that is sensitive to another stimulus, such as pH, metal ions, or redox potential. For example, a diarylethene could be functionalized with a crown ether unit, making its photochromic properties sensitive to the presence of specific metal cations. Another strategy involves creating systems that are responsive to both light and an electrical stimulus (electrochromism). This would allow for multi-modal control over the material's properties, opening up possibilities for more complex and sophisticated devices. The development of such multi-responsive systems is an active area of research with the potential for significant technological impact.

Electrochemical Polymerization for Conductive Material Fabrication

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.netfrontiersin.org This method offers several advantages, including the ability to control film thickness and morphology by adjusting electrochemical parameters like potential, current density, and reaction time. frontiersin.orgwikipedia.org For thiophene-based monomers, this process yields conjugated polythiophene films that can act as the active layer in various electronic applications. winona.edu The resulting polymers become electrically conductive upon oxidation, a process known as doping, where electrons are removed from the polymer backbone to create charge carriers (polarons and bipolarons). wikipedia.org

The electropolymerization of thiophene and its derivatives proceeds via an oxidative coupling mechanism. wikipedia.org The process is initiated by the oxidation of the monomer at the anode surface to form a radical cation. winona.eduresearchgate.net This highly reactive species can then couple with another radical cation or a neutral monomer. The general mechanism involves several key steps:

Initiation (Monomer Oxidation): The thiophene monomer (M) is oxidized at the electrode surface at a specific potential to form a radical cation (M•+). The α-positions (2- and 5-positions) of the thiophene ring are the most reactive sites for polymerization. dtic.mil

M → M•+ + e-

Propagation (Coupling and Re-aromatization): The radical cations undergo coupling, typically at the α-positions, to form a dimer radical cation. This is followed by the loss of two protons (de-protonation) to re-establish aromaticity, forming a neutral dimer.

M•+ + M•+ → [MM]2+ → Dimer + 2H+

This dimer is more easily oxidized than the initial monomer, leading to the formation of a dimer radical cation which can then react with other monomer radical cations. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain on the electrode surface. researchgate.net

Termination: The polymerization process can be terminated through various side reactions or when the applied potential is removed.

Factors such as the monomer concentration, solvent, supporting electrolyte, and the presence of additives can significantly influence the rate of polymerization and the quality of the resulting polymer film. wikipedia.orgdtic.mil

Table 1: Key Stages in the Electropolymerization of Thiophene Derivatives

| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | Oxidation of the neutral monomer at the electrode surface to generate a reactive intermediate. | Thiophene Monomer, Radical Cation (M•+) |

| Propagation | Stepwise coupling of monomers and oligomers to extend the polymer chain. The process involves radical-radical or radical-monomer coupling followed by deprotonation to restore aromaticity. winona.eduacs.org | Radical Cations, Dimer Radical Cations, Oligomers |

| Termination | Cessation of polymer chain growth, which can occur through various side reactions or by removing the electrochemical stimulus. | Polymer Chain |

Polythiophenes containing phenyl side groups can be synthesized through various methods, including chemical and electrochemical oxidative polymerization. wikipedia.orgnih.gov In the chemical method, an oxidizing agent like iron(III) chloride (FeCl₃) is used to polymerize the monomer in a suitable solvent. nih.gov Electrochemical synthesis, as detailed above, provides direct deposition of the polymer film onto a substrate. dergipark.org.tr

For a monomer like this compound, the resulting polymer, poly(this compound), would have a repeating unit with a specific regioregularity (head-to-tail or head-to-head linkages) that influences its electronic and physical properties. The presence of the phenyl group can enhance interchain π-π stacking, potentially improving charge mobility, while the methyl group can influence solubility and processing.

Once synthesized, the polymers are subjected to extensive characterization to determine their structure, morphology, and properties.

Common Characterization Techniques:

Spectroscopic Methods:

FT-IR and Raman Spectroscopy: Used to confirm the successful polymerization by identifying characteristic vibrational modes of the polymer backbone and disappearance of monomer-specific bands. nih.gov

¹H-NMR Spectroscopy: Provides information about the polymer's structure and regioregularity. nih.gov

UV-Vis Spectroscopy: Determines the electronic absorption properties, allowing for the calculation of the optical band gap (E_g) from the absorption edge, which is a crucial parameter for electronic devices. frontiersin.orgnih.gov

Microscopy:

Scanning Electron Microscopy (SEM): Reveals the surface morphology and texture of the polymer film. nih.gov

Thermal and Molecular Weight Analysis:

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer. nih.gov

Gel Permeation Chromatography (GPC): Used to determine the average molecular weight and molecular weight distribution of the soluble polymer fractions. kfupm.edu.sa

Table 2: Techniques for Characterizing Conductive Polythiophenes

| Technique | Information Obtained | Reference |

|---|---|---|

| FT-IR Spectroscopy | Confirmation of polymer structure, functional groups | nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, optical band gap | frontiersin.org |

| Cyclic Voltammetry (CV) | Redox potentials, electrochemical band gap, stability | rsc.org |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography | nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature | nih.gov |

Cyclic voltammetry (CV) is an indispensable tool in the study of conductive polymers, serving dual roles in both synthesis and characterization. winona.edu

Electrochemical Deposition: During electropolymerization, CV is used to deposit the polymer film onto the working electrode. dergipark.org.tr A potential is swept back and forth between two set limits. In the first anodic scan, the monomer is oxidized, initiating polymerization. winona.edu With each subsequent cycle, the current peaks associated with the polymer's redox activity increase, indicating the progressive growth of a conductive film on the electrode surface. dtic.mildergipark.org.tr The final thickness and quality of the film can be controlled by the number of cycles, scan rate, and monomer concentration. frontiersin.org

Redox Behavior Analysis: Once the polymer film is deposited, its electrochemical properties can be investigated by running a CV scan in a monomer-free electrolyte solution. dtic.mil The resulting voltammogram reveals the redox behavior of the polymer.

Oxidation (p-doping): An anodic peak is observed, corresponding to the oxidation of the polymer backbone. This process introduces positive charge carriers (polarons and bipolarons), making the polymer conductive. The potential at which this occurs (oxidation potential) is a measure of how easily the material can be doped. dtic.milutexas.edu

Reduction (de-doping): A corresponding cathodic peak is seen on the reverse scan, representing the reduction of the oxidized polymer back to its neutral, insulating state. utexas.edu

The difference between the onset potentials for oxidation and reduction can be used to estimate the electrochemical band gap of the polymer. kfupm.edu.sa The stability of the polymer can be assessed by performing multiple CV cycles; a stable polymer will show minimal decrease in the redox currents over many cycles. rsc.orgmit.edu

Table 3: Representative Electrochemical Data for Thiophene-Based Polymers

| Polymer System | Onset Oxidation Potential (Eonset) vs. Ag/AgCl | Key Finding | Reference |

|---|---|---|---|

| Poly(3-methylthiophene) | ~1.5 V (for polymerization) | Electron-donating methyl group lowers the oxidation potential compared to unsubstituted thiophene. | wikipedia.org |

| PDBT-Th | 1.11 V | Dibenzothiophene-thiophene copolymer. | frontiersin.org |

| PDBT-2Th | 0.85 V | Dibenzothiophene-bithiophene copolymer shows a lower oxidation potential due to increased conjugation length. | frontiersin.org |

| Polythiophene-Ru(bpy)3 Hybrids | Varies | Polymers display both metal-centered and thiophene-based electroactivity, with conductivity controlled by the degree of interconnection. | rsc.orgresearchgate.net |

Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode).

Supramolecular Assembly and Advanced Materials Architectures

Beyond the single polymer chain, the functionality of materials derived from this compound is heavily dependent on their organization at the nanoscale. Supramolecular assembly refers to the spontaneous self-organization of molecules into well-defined, stable structures through non-covalent interactions. researchgate.net For π-conjugated systems like substituted thiophenes, these interactions primarily include π-π stacking, van der Waals forces, and, if applicable, hydrogen bonding. uh.edursc.org

The ability of these molecules to self-assemble is critical for creating advanced material architectures with enhanced electronic properties. thieme-connect.com Ordered packing facilitates efficient charge transport between adjacent molecules or polymer chains, which is essential for high-performance organic field-effect transistors (OFETs), solar cells, and sensors. acs.org

Several factors influence the final supramolecular structure:

Molecular Design: The size, shape, and symmetry of the molecule, along with the nature and position of substituents, play a crucial role. uh.edu The phenyl group in this compound, for instance, can promote strong π-π interactions, favoring ordered stacking.

Processing Conditions: The choice of solvent, deposition method (e.g., spin-coating, drop-casting), and substrate temperature can direct the assembly process. uh.edu

Substrate Interactions: The nature of the surface on which the material is deposited can template the growth of specific nanostructures. uh.edu

Research on related thiophene derivatives has shown the formation of diverse and complex nanostructures, including nanowires, nanoribbons, 2-D crystals, and nanoparticle aggregates. uh.edursc.org For example, thiophene dendrimers have been observed to form globular aggregates on mica surfaces but can assemble into nanowires or 2-D crystalline structures on graphite, demonstrating the profound impact of the substrate and molecular structure on the final architecture. uh.edu The controlled self-assembly of molecules like this compound is a key strategy for bridging the gap between molecular properties and macroscopic device performance.

Investigations into Biological Activities and Medicinal Chemistry Significance

Broad Pharmacological Profiling of Thiophene (B33073) Derivatives

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic effects. nih.govencyclopedia.pub This five-membered heterocycle containing a sulfur atom is a bioisostere of the benzene (B151609) ring and is known for its electron-rich nature, which allows for diverse interactions with biological targets. nih.gov

Antimicrobial Activity: Antibacterial, Antifungal, and Antileishmanial Studies

Thiophene derivatives have demonstrated a broad range of antimicrobial activities. mdpi.com For instance, certain armed thiophene derivatives have shown potent antibacterial activity, with some being more effective than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com The introduction of appropriate substituents on the thiophene ring has been shown to enhance antibacterial properties. mdpi.com

Furthermore, various thiophene-based compounds have been synthesized and evaluated for their activity against drug-resistant Gram-negative bacteria. mdpi.com In the realm of antifungal agents, some novel thiophene derivatives have exhibited promising activity against various fungal species. mdpi.com

The antileishmanial potential of thiophenes has also been an area of active research. nih.gov Derivatives of 2-aminothiophene, for example, have been identified as promising candidates for the development of new leishmanicidal drugs, with their mechanism of action often involving the induction of apoptosis-like cell death in the parasites. nih.gov

Anti-inflammatory Properties and Inhibition of Related Enzyme Systems (e.g., Cyclooxygenase, Lipoxygenase)

The anti-inflammatory potential of thiophene derivatives is well-documented, with several compounds acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The aromaticity and hydrophobicity of the thiophene ring are thought to enhance membrane permeability, contributing to their anti-inflammatory efficacy. nih.gov

Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tinoridine (B109012) contain a thiophene core, highlighting the importance of this scaffold in the development of anti-inflammatory agents. nih.gov Research has shown that specific substitutions on the thiophene ring, such as carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups, are important for activity against COX and LOX enzymes. nih.gov

Anticancer and Antitumor Potential, including Tubulin Polymerization Inhibition

The anticancer properties of thiophene derivatives have been extensively explored. nih.gov These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of protein kinases and the disruption of microtubule dynamics. nih.govnih.gov The planarity of the thiophene ring may facilitate binding to biological receptors involved in cancer pathways. nih.gov

A notable mechanism of action for some thiophene-based anticancer agents is the inhibition of tubulin polymerization. nih.gov By interfering with the assembly of microtubules, which are crucial for cell division, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. For example, a derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, has demonstrated effective anticancer potential. yyu.edu.trresearchgate.net This compound showed selective cytotoxicity for LnCap, HepG2, and Caco-2 cancer cell lines and was found to induce apoptosis through the modulation of caspase and Bcl-2 family protein expressions. yyu.edu.trresearchgate.net

Antioxidant and Other Diverse Therapeutic Effects

Several thiophene derivatives have been investigated for their antioxidant properties. nih.gov The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. The antioxidant activity is often influenced by the nature and position of substituents on the thiophene ring. nih.gov For example, the presence of amino or hydroxyl groups can enhance the antioxidant capacity of thiophene-2-carboxamide derivatives. nih.gov

Beyond the aforementioned activities, the thiophene scaffold is present in drugs with a wide array of therapeutic applications, including diuretics, antihistamines, and treatments for asthma, further underscoring its versatility in medicinal chemistry. nih.govencyclopedia.pub

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of thiophene derivatives is highly dependent on the nature, position, and orientation of the substituents on the thiophene ring. nih.gov SAR studies are therefore crucial for optimizing the pharmacological profiles of these compounds.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the thiophene ring can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of antibacterial agents, the introduction of specific groups at certain positions of the thiophene ring has been shown to significantly enhance activity. mdpi.com

In the case of anti-inflammatory thiophenes, the presence of acidic moieties or other hydrogen-bonding groups can be critical for interaction with the active sites of enzymes like COX and LOX. nih.gov For anticancer applications, the addition of specific aryl groups or other bulky substituents can influence the compound's ability to inhibit tubulin polymerization or interact with kinase domains. yyu.edu.trresearchgate.net

SAR studies on thiophene-2-carboxamide derivatives have revealed that amino-substituted compounds are more potent antioxidants and antibacterials than their hydroxyl or methyl counterparts. nih.gov Furthermore, the position and electronic nature of substituents on an appended phenyl ring can also modulate the biological activity. nih.gov

While these general principles provide a framework for understanding the medicinal chemistry of thiophenes, it is important to reiterate that specific SAR studies for 2-Methyl-5-phenylthiophene are not available. The precise influence of the methyl group at the 2-position and the phenyl group at the 5-position on the various pharmacological profiles remains to be elucidated through direct experimental investigation.

Rational Drug Design and Pharmacophore Identification Strategies

The principles of rational drug design are instrumental in optimizing the therapeutic potential of lead compounds like this compound. A key strategy in this process is the development of pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity.

By aligning the structure of this compound and its derivatives with established pharmacophore models for antimicrobial or anticancer agents, medicinal chemists can predict potential biological activity and guide the synthesis of new analogues with enhanced potency and selectivity. This approach allows for a more targeted and efficient drug discovery process, reducing the need for extensive random screening.

In the context of antibacterial drug design, combined pharmacophore models incorporating both pyrazole (B372694) and thiophene moieties have been developed, leading to the identification of potent antimicrobial agents. While not a direct study of this compound, this research underscores the utility of the thiophene ring as a core component in pharmacophores targeting bacterial pathogens.

Elucidation of Biological Mechanisms of Action

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their molecular targets and characterizing their impact on key cellular processes.

The biological activity of this compound derivatives is predicated on their ability to interact with specific macromolecules within cells. These interactions can lead to the modulation of biological pathways implicated in disease.

Enzymes: Thiophene derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 2-phenylthiomethyl-benzoindole have shown inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory pathways. The phenyl and thiophene moieties of these compounds are crucial for binding to the active site of the enzyme. While this study does not directly involve this compound, it provides a rationale for exploring its potential as an enzyme inhibitor. The structural similarities suggest that the phenyl and thiophene rings of this compound could engage in similar interactions with the active sites of various enzymes.

Receptors: The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies for this compound are not extensively documented, the general ability of phenylthiophene structures to interact with various receptor types is recognized. The aromatic nature of the phenyl and thiophene rings allows for potential π-π stacking and hydrophobic interactions with amino acid residues in receptor binding pockets.

Nucleic Acids: Some classes of organic molecules are known to interact with DNA and RNA, leading to anticancer or antimicrobial effects. While there is no direct evidence of this compound intercalating with or binding to nucleic acids, the planar nature of the phenylthiophene system could theoretically allow for such interactions. Further research would be necessary to explore this potential mechanism of action.

A significant area of investigation for thiophene derivatives has been their impact on bacterial cell integrity. The bacterial cell envelope, particularly the cell membrane and outer membrane in Gram-negative bacteria, presents an attractive target for new antimicrobial agents.

Bacterial Membrane Permeability: Studies on certain thiophene derivatives have demonstrated their ability to disrupt the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For example, treatment of colistin-resistant Acinetobacter baumannii and E. coli with specific thiophene derivatives resulted in increased membrane permeabilization. This mechanism of action is particularly promising as it is less likely to induce rapid bacterial resistance compared to targeting specific enzymes.

Outer Membrane Protein Expression: The outer membrane of Gram-negative bacteria is a formidable barrier that restricts the entry of many antibiotics. It is populated with various outer membrane proteins (OMPs) that are crucial for nutrient uptake, structural integrity, and virulence. Recent studies have shown that certain thiophene derivatives can affect the profile of OMPs in bacteria. Treatment of colistin-resistant A. baumannii strains with thiophene derivatives led to alterations in the expression of OMPs. This modulation of OMP expression could potentially compromise the integrity of the outer membrane and enhance the susceptibility of the bacteria to other antimicrobial agents. Specifically, some thiophene-based heterocycles have shown strong effects against mutants of E. coli lacking the TolC outer membrane protein, suggesting a role for this protein in the efflux of these compounds.

Computational methods, particularly molecular docking, have become indispensable tools in medicinal chemistry for predicting and analyzing the interactions between small molecules and their biological targets. These in silico techniques provide valuable insights into the binding modes and affinities of potential drug candidates.

Molecular docking studies have been performed on a variety of thiophene derivatives to elucidate their binding to specific protein targets. These studies have been instrumental in rationalizing the observed biological activities and guiding the design of more potent compounds.

For instance, docking studies of thiophene derivatives with the D-alanine ligase protein, an essential enzyme in bacterial cell wall synthesis, have been conducted to understand their antibacterial activity. Similarly, docking simulations of thiophene analogues against the tyrosyl-tRNA synthetase of S. aureus have helped to identify key binding interactions.

In the context of antibacterial drug discovery, molecular docking of 2-ethylhexyl 5-arylthiophene-2-carboxylates against an essential enzyme from extensively drug-resistant (XDR) Salmonella Typhi revealed significant binding affinities, with one derivative showing a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. Another study on 7-phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrated potent antibacterial activity, which was supported by high binding affinities against bacterial proteins in molecular docking simulations.

These studies consistently show that the thiophene ring and its substituents play a critical role in the binding affinity and selectivity of these compounds. The phenyl group can engage in hydrophobic and π-π interactions, while the thiophene sulfur atom can participate in various non-covalent interactions. Although specific docking studies on this compound are not widely reported, the findings from these related compounds provide a strong basis for predicting its potential binding modes and affinities with various biological targets.

Below is a table summarizing representative molecular docking data for thiophene derivatives against various biological targets, illustrating the range of binding affinities that can be achieved with this scaffold.

| Derivative Class | Target Protein | Organism | Binding Affinity (kcal/mol) |

| Thiophene-based heterocycles | D-alanine ligase | Bacterial | Not specified |

| Phenylethylamine-substituted thiophenes | Tyrosyl-tRNA synthetase | S. aureus | High |

| 2-Ethylhexyl 5-arylthiophene-2-carboxylates | Bacterial enzyme (PDB ID: 5ztj) | XDR S. Typhi | - |

| 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidines | Bacterial proteins | B. subtilis, S. aureus, P. putida, E. coli | High |

Future Research Directions and Translational Perspectives for 2 Methyl 5 Phenylthiophene

Development of Innovative and Sustainable Synthetic Routes for Scalability

The industrial-scale production of thiophene (B33073) and its derivatives has traditionally relied on vapor-phase cyclization methods at high temperatures. rsc.org However, the growing emphasis on green chemistry is driving research towards more sustainable and scalable synthetic strategies for compounds like 2-Methyl-5-phenylthiophene. Future efforts in this area are expected to concentrate on several key innovations that minimize environmental impact and improve efficiency.